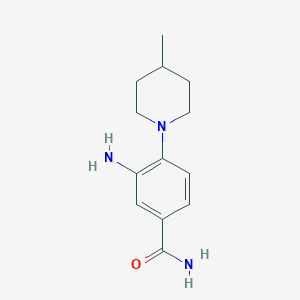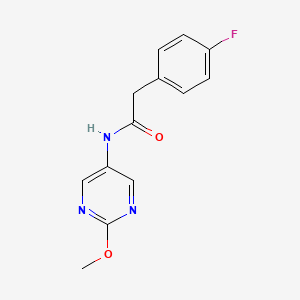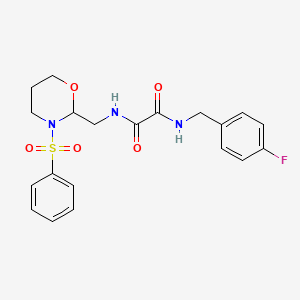methanone O-(4-nitrobenzyl)oxime CAS No. 338962-88-2](/img/structure/B2679556.png)
[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-nitrobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chlorophenyl)cyclopropylmethanone O-(4-nitrobenzyl)oxime” is a yellow solid, widely used in organic synthesis . It has the special property of being an oxime derivative . This compound plays a crucial role in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of this compound is C17H15ClN2O3 . Its average mass is 330.766 Da and its monoisotopic mass is 330.077118 Da .Physical And Chemical Properties Analysis
This compound is a yellow solid . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis Techniques
The compound is synthesized through a series of reactions involving acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. This process also involves the preparation of intermediate compounds such as flucycloxuron, an insecticide, demonstrating the compound's role in chemical synthesis and potential agricultural applications (Gao Xue-yan, 2011).
Reactivity and Compound Formation
Studies have explored the reactivity of cyclopropenone oximes, including reactions with isocyanates to afford 1:2 addition products, which further demonstrates the versatility of cyclopropyl compounds in chemical synthesis (H. Yoshida et al., 1988). Such reactions highlight the compound's utility in developing novel chemical entities and materials.
Antioxidant Properties
Research into related compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has shown effective antioxidant power, indicating the potential of these compounds in oxidative stress mitigation and related therapeutic areas (Yasin Çetinkaya et al., 2012).
Antibacterial Applications
The synthesis and evaluation of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests the compound's potential role in developing new antibacterial agents, with molecular docking methods exploring the interaction mechanisms of these compounds with bacterial enzymes (A. Chaudhary et al., 2021).
Chemical Protection and Transformation
The 4-nitrobenzyl group has been utilized for protecting hydroxyl functions, demonstrating the compound's relevance in synthetic chemistry for selective protection and deprotection strategies, which are crucial in complex molecule synthesis (Koichi Kukase et al., 1990).
The applications mentioned above of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-nitrobenzyl)oxime and related compounds in scientific research highlight their significance in diverse fields such as agriculture, materials science, antioxidant research, antibacterial drug development, and synthetic organic chemistry. These insights underscore the compound's versatility and potential in advancing scientific knowledge and applications.
Safety and Hazards
特性
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-nitrophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-21-12-6-18(7-13-21)24(23-14-22(23)17-4-8-19(25)9-5-17)26-31-15-16-2-10-20(11-3-16)27(28)29/h2-13,22-23H,14-15H2,1H3/b26-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCQIYANENDXBU-SHHOIMCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C3CC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C3CC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2679478.png)
![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)
![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)




![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)
